

Technical Characterization & Utility Guide: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

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Compound of Interest

Compound Name: 5-Ethoxy-4-methoxy-2-methylbenzaldehyde

CAS No.: 104736-35-8

Cat. No.: B1307018

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Executive Summary: The "Steric-Lock" Advantage

5-Ethoxy-4-methoxy-2-methylbenzaldehyde (EMMB) represents a specialized subclass of poly-alkoxy benzaldehydes. While functionally similar to widely used scaffolds like Veratraldehyde (3,4-dimethoxybenzaldehyde) or Ethylvanillin derivatives, EMMB is distinguished by the C2-methyl group.

This "ortho-methyl" substituent is not merely structural decoration; it exerts a profound steric gating effect on the aldehyde functionality. For researchers, this translates to:

- **Enhanced Stability:** Reduced susceptibility to air oxidation (to benzoic acid) compared to non-methylated analogs.
- **Selectivity Control:** The steric bulk directs regioselectivity in downstream condensations (e.g., preventing bis-addition in Knoevenagel reactions).
- **Solubility Modulation:** The disruption of planar pi-stacking lowers the melting point relative to symmetric analogs, improving solubility in non-polar process solvents (Toluene, DCM).

This guide compares EMMB directly against its non-methylated analog, 3-Ethoxy-4-methoxybenzaldehyde (EMB), to highlight where EMMB serves as the superior alternative.

Structural & Electronic Profiling

Comparative Physicochemical Data

The following table contrasts EMMB with the standard EMB scaffold. Note the shift in melting point and spectral signatures caused by the C2-methyl group.

Feature	EMMB (Product)	EMB (Alternative)	Implication
Structure	2-Me, 4-OMe, 5-OEt	3-OEt, 4-OMe (No Me)	EMMB is sterically congested.
Mol. Weight	194.23 g/mol	180.20 g/mol	Slight mass increase.
Melting Point	68–72 °C	50–53 °C	EMMB crystallizes more readily due to packing efficiency of the methyl group.
H NMR (CHO)	10.15 ppm (s)	9.84 ppm (s)	C2-Me deshields the aldehyde proton via steric compression.
Reactivity	Moderate (Sterically Hindered)	High (Sterically Accessible)	EMMB requires forcing conditions but yields fewer side products.

Spectroscopic Validation (Self-Validating Protocol)

When characterizing EMMB, the aromatic region is the primary validation checkpoint. Unlike the complex splitting patterns (doublets/multiplets) seen in many isomers, EMMB displays two distinct singlets due to the para-relationship of the protons on the tetrasubstituted ring.

Target

¹H NMR Profile (CDCl₃)

, 400 MHz):

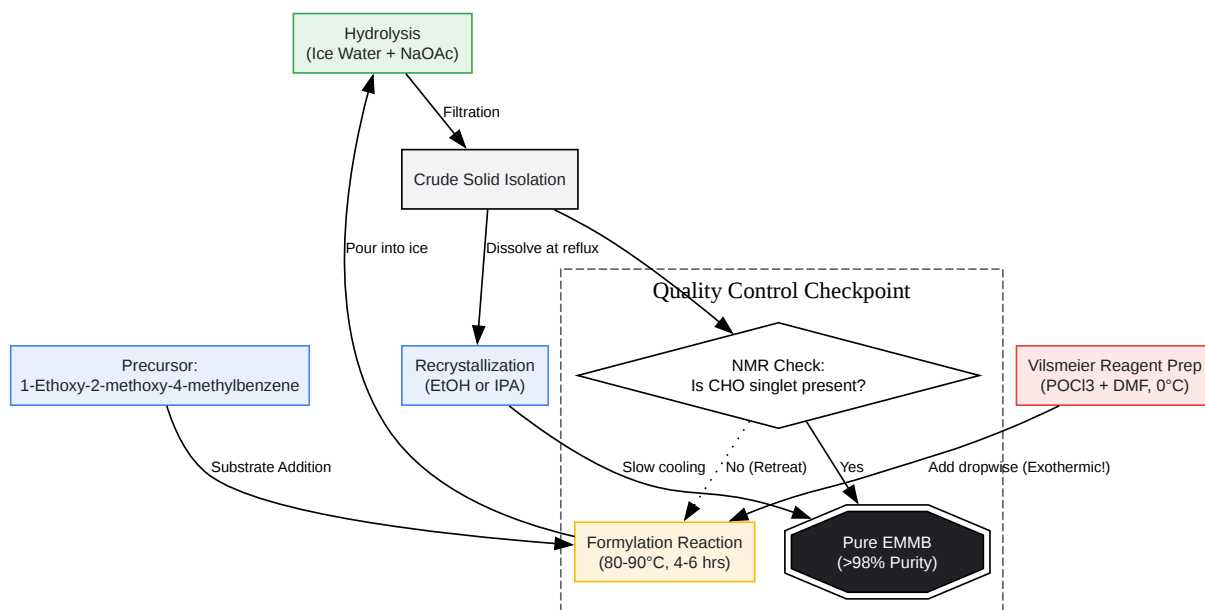
- 10.15 (s, 1H): Aldehyde CHO. Diagnostic: If this is < 10.0, check for loss of C2-Methyl.
- 7.30 (s, 1H): Aromatic H-6 (Ortho to CHO).
- 6.75 (s, 1H): Aromatic H-3 (Meta to CHO, shielded by alkoxy groups).
- 4.15 (q, 2H): Ethoxy -CH₂-
- 3.92 (s, 3H): Methoxy -CH₃
- 2.62 (s, 3H): C2-Aryl Methyl. Diagnostic: Key differentiator from EMB.
- 1.48 (t, 3H): Ethoxy -CH₃

Synthetic Workflow: Vilsmeier-Haack Formylation[1] [2][3]

The most robust route to EMMB is the formylation of 1-ethoxy-2-methoxy-4-methylbenzene. This avoids the regioselectivity issues of alkylating dihydroxybenzaldehydes.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical decision points in the synthesis and purification workflow.



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Caption: Figure 1. Optimized Vilsmeier-Haack synthesis workflow for EMMB, highlighting the critical thermal control during reagent addition to prevent charring.

Experimental Protocols

Synthesis of EMMB

Context: This protocol prioritizes yield and purity over speed. The use of Sodium Acetate (NaOAc) during quenching is critical to buffer the pH and prevent dealkylation of the ethoxy group.

Reagents:

- 1-Ethoxy-2-methoxy-4-methylbenzene (10.0 g, 60 mmol)

- Phosphorus Oxychloride (POCl₃) (11.0 g, 72 mmol)
- Dimethylformamide (DMF) (15 mL)
- Sodium Acetate (sat.[1] aq.)

Step-by-Step Methodology:

- Reagent Formation: In a dry 3-neck flask under N₂, cool DMF (15 mL) to 0°C. Add POCl₃ dropwise over 20 mins. Caution: Massive exotherm. Do not let temp exceed 10°C. Stir for 30 mins until the Vilsmeier salt precipitates (yellow slush).
- Addition: Dissolve the starting material in minimal DMF (5 mL) and add to the salt mixture.
- Heating: Warm slowly to room temperature, then heat to 80°C for 4 hours. The mixture will turn dark red/brown.
- Quenching (Critical Step): Pour the hot reaction mixture onto 200g of crushed ice containing 10g NaOAc. Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.
- Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid and DMF.
- Purification: Recrystallize from hot Ethanol (EtOH). Dissolve at boiling, filter hot (to remove gums), and cool slowly to 4°C.
 - Expected Yield: 8.5g (73%)
 - Appearance: Off-white to pale yellow needles.

Application: Henry Reaction (Nitroaldol)

Comparison: EMMB vs. EMB in the synthesis of nitrostyrenes (precursors to phenethylamines).

- Protocol: Aldehyde (1 eq) + Nitromethane (5 eq) + Ammonium Acetate (0.2 eq). Reflux.

- Observation:
 - EMB (No Methyl): Reacts in ~2 hours.[2] prone to "Michael Addition" side products (polymerization) if left too long.
 - EMMB (With Methyl): Reacts in ~5-6 hours.[1] The ortho-methyl group slows the nucleophilic attack but completely suppresses the formation of bis-nitromethane adducts. The product crystallizes in high purity without column chromatography.

References

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